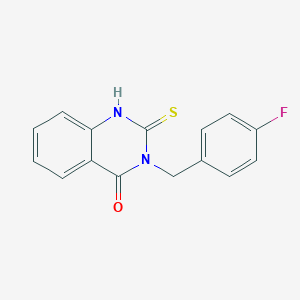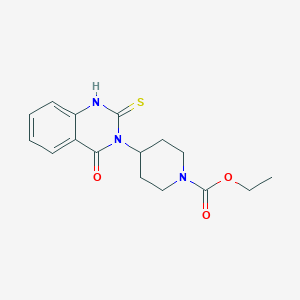![molecular formula C24H27N5O5S B493438 ETHYL 4-{2-[(4-ETHYL-5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE](/img/structure/B493438.png)
ETHYL 4-{2-[(4-ETHYL-5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-({[(4-ethyl-5-{[(4-methoxybenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that features a triazole ring, a benzoyl group, and an ethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[(4-ETHYL-5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction using 4-methoxybenzoyl chloride.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a suitable thiol compound.
Final Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
Ethyl 4-({[(4-ethyl-5-{[(4-methoxybenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
作用機序
The mechanism of action of ETHYL 4-{2-[(4-ETHYL-5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases or proteases.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity.
類似化合物との比較
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester derivative with applications in local anesthetics.
Methyl 4-aminobenzoate: Another ester derivative used in organic synthesis and as a dye intermediate.
Uniqueness
Ethyl 4-({[(4-ethyl-5-{[(4-methoxybenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is unique due to the combination of the triazole ring, benzoyl group, and sulfanyl linkage, which confer specific chemical and biological properties not found in simpler analogs.
特性
分子式 |
C24H27N5O5S |
|---|---|
分子量 |
497.6g/mol |
IUPAC名 |
ethyl 4-[[2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H27N5O5S/c1-4-29-20(14-25-22(31)16-8-12-19(33-3)13-9-16)27-28-24(29)35-15-21(30)26-18-10-6-17(7-11-18)23(32)34-5-2/h6-13H,4-5,14-15H2,1-3H3,(H,25,31)(H,26,30) |
InChIキー |
ZLZAAJOOEVUDRL-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OCC)CNC(=O)C3=CC=C(C=C3)OC |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OCC)CNC(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(diethylamino)-3-[5-(2,5-dimethoxyanilino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B493356.png)

![6-methoxy-3-[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B493359.png)

![3-[2-(4-propoxyanilino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B493364.png)
![2-[2-(2-ethoxyanilino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one](/img/structure/B493366.png)
![3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B493367.png)
![3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B493368.png)
![6-methoxy-3-[2-(4-propoxyanilino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B493369.png)
![8-methoxy-3-[2-(4-propoxyanilino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B493370.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N-(4-phenyl-1,3-thiazol-2-yl)amine](/img/structure/B493375.png)
![{4-[(Anilinocarbothioyl)amino]phenyl}acetic acid](/img/structure/B493376.png)
![N-(4-methyl-1,3-thiazol-2-yl)-N-[4'-methyl-2'-phenyl-4,5'-bis(1,3-thiazole)-2-yl]amine](/img/structure/B493378.png)
